Calcium myristate
Description
Overview of Metallic Soaps within Materials Science
Metallic soaps are metal salts of fatty acids. wikipedia.org While household soaps are typically sodium or potassium salts, a wide array of metals can be combined with fatty acids to create compounds with diverse and useful properties. wikipedia.org These materials are not "soaps" in the common cleansing sense but are integral to numerous industrial applications. wikipedia.orgijraset.com
In materials science, metallic soaps are valued for their roles as lubricants, stabilizers, water-repelling agents, and thickening agents. wikipedia.orgsci-hub.st For instance, aluminum soaps are used to thicken oils and in the production of cosmetics, while soaps of cobalt, iron, and manganese act as drying agents in paints and varnishes. wikipedia.orgsci-hub.st Calcium soaps, such as calcium stearate, are commonly used as lubricants and release agents in the plastics industry and as food additives. wikipedia.org
The properties of a metallic soap, such as its solubility and stability, are significantly influenced by the nature of the metal cation and the length of the fatty acid chain. wikipedia.orgijraset.com They can be synthesized through methods like precipitation, which involves the reaction of a metal salt with a fatty acid in a solution, or through a fusion method where the components are heated together. ijraset.comijraset.com The resulting compounds often exhibit a crystalline structure where metal ions are arranged in parallel planes, surrounded by the organic fatty acid chains. ijraset.comchemrj.org
Academic Significance and Research Gaps for Calcium Myristate
This compound, the calcium salt of myristic acid, is a white, solid metallic soap. prepchem.comeuropa.eu While it shares general characteristics with other calcium soaps, specific research into its unique properties and potential applications is ongoing. Myristic acid itself is a saturated fatty acid with a 14-carbon chain. cosmeticsinfo.org
The academic significance of this compound lies in its potential applications derived from its physicochemical properties. It is recognized for its use as an anticaking agent, emulsion stabilizer, and viscosity-increasing agent in various products, including cosmetics. cosmeticsinfo.orgnih.govpaulaschoice.fr Research has explored its synthesis and structural characteristics, with X-ray diffraction studies revealing a single-layer structure with good crystallinity. chemrj.org Thermal analysis has also been conducted to understand its decomposition behavior. chemrj.org
However, a comprehensive review of the literature indicates that there are still research gaps to be addressed. chemrj.orgfoodb.ca While its fundamental physicochemical properties have been investigated, further exploration into its performance in specific material science applications is needed. chemrj.org For example, more in-depth studies on its role in polymer stabilization, its effectiveness as a lubricant under various conditions, and its potential in novel material formulations could yield valuable insights. Understanding the precise mechanisms by which it functions in different matrices will be crucial for optimizing its use and developing new applications.
Below is a table summarizing some of the known physical and chemical properties of this compound:
| Property | Value | Source |
| Molecular Formula | C28H54CaO4 | nih.govchemsrc.com |
| Molecular Weight | 494.8 g/mol | nih.gov |
| Appearance | White solid/powder | prepchem.comeuropa.eu |
| Melting Point | 120 - 180 °C | prepchem.comeuropa.eu |
| Decomposition Temperature | ~170 °C | europa.eu |
| Boiling Point | 319.6 °C at 760 mmHg | chemsrc.com |
| Water Solubility | 1.9e-05 g/L | foodb.ca |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
15284-51-2 |
|---|---|
Molecular Formula |
C28H54CaO4 |
Molecular Weight |
494.8 g/mol |
IUPAC Name |
calcium;tetradecanoate |
InChI |
InChI=1S/2C14H28O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2*2-13H2,1H3,(H,15,16);/q;;+2/p-2 |
InChI Key |
LSFBQOPXRBJSSI-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].[Ca+2] |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].[Ca+2] |
Other CAS No. |
15284-51-2 |
physical_description |
Liquid |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Preparation Techniques
Direct Precipitation and Solution-Based Synthesis Approaches
Direct synthesis methods are characterized by the straightforward reaction of myristic acid with a calcium compound, leading to the precipitation of calcium myristate.
The synthesis of this compound can be efficiently achieved through the direct reaction of myristic acid with calcium hydroxide (B78521). prepchem.com In a typical procedure, myristic acid and calcium hydroxide are stirred together. prepchem.com This reaction is exothermic, causing a notable increase in temperature. prepchem.com One documented synthesis began by stirring 114.5 g of myristic acid with 38.9 g of calcium hydroxide at an initial temperature of 35° to 40° C. prepchem.com The reaction proceeds rapidly, transforming the reactants into a white, voluminous powder. prepchem.com
While calcium nitrate (B79036) is also a source of calcium ions, its use is more commonly reported in indirect synthesis routes involving a metathesis reaction with a pre-formed alkali myristate salt. chemrj.orgijlera.com
The efficiency and kinetics of the direct synthesis of this compound are significantly influenced by catalysts and specific reaction conditions.
Catalysts: The reaction between myristic acid and calcium hydroxide can be facilitated by a catalyst. For instance, the addition of 0.3% acetic acid has been shown to effectively catalyze the reaction. prepchem.com
Reaction Conditions: Temperature and agitation are critical parameters. The direct synthesis with calcium hydroxide, initiated at 35°-40° C, can see temperatures rise to 70°-80° C during the exothermic process. prepchem.com The total stirring time for this particular direct method can be as short as three minutes. prepchem.com Vigorous stirring is essential to ensure complete mixing and reaction of the components. prepchem.comchemrj.org
Table 1: Reactants and Conditions for Direct Synthesis of this compound
| Parameter | Value/Condition | Source(s) |
|---|---|---|
| Reactant 1 | Myristic Acid (114.5 g) | prepchem.com |
| Reactant 2 | Calcium Hydroxide (38.9 g) | prepchem.com |
| Catalyst | Acetic Acid (0.3%) | prepchem.com |
| Initial Temperature | 35° to 40° C | prepchem.com |
| Reaction Temperature | Rose to 70°-80° C | prepchem.com |
| Stirring Time | 3 minutes | prepchem.com |
| Product Appearance | White voluminous powder | prepchem.com |
Reaction of Myristic Acid with Calcium Hydroxide/Nitrate
Indirect Synthetic Routes via Intermediate Fatty Acid Salts
Indirect synthesis, also known as double decomposition or metathesis, involves a two-step process where an intermediate alkali metal myristate is first synthesized and then reacted with a soluble calcium salt. chemrj.orgacs.org
This method begins with the saponification of myristic acid. For example, potassium myristate is prepared by refluxing equivalent amounts of myristic acid and a potassium hydroxide solution in a water bath for 10-14 hours. chemrj.org
In the second step, the prepared potassium myristate is treated with a calcium nitrate solution. chemrj.orgijlera.com The reaction is typically carried out by adding a slight excess of the calcium nitrate solution to the potassium soap solution at a controlled temperature of 50-55°C under vigorous stirring. chemrj.orgijlera.com This causes the precipitation of this compound, which is less soluble in the medium. chemrj.org
Table 2: Key Parameters in the Indirect Synthesis of this compound
| Step | Parameter | Value/Condition | Source(s) |
|---|---|---|---|
| 1: Formation of Potassium Myristate | Reactants | Myristic Acid, Potassium Hydroxide | chemrj.org |
| Reaction | Refluxing in a water bath | chemrj.org | |
| Duration | 10-14 hours | chemrj.org | |
| 2: Metathesis | Reactants | Potassium Myristate, Calcium Nitrate | chemrj.orgijlera.com |
| Stoichiometry | Slight excess of Calcium Nitrate | chemrj.orgijlera.com | |
| Temperature | 50-55°C | chemrj.orgijlera.com | |
| Agitation | Vigorous stirring | chemrj.orgijlera.com |
Purification and Isolation Techniques for High-Purity this compound
Regardless of the synthetic route, the crude this compound product requires purification to remove unreacted starting materials, by-products, and other impurities.
A common and effective method for purification is recrystallization. chemrj.org The intermediate potassium soap in the indirect method can be purified by recrystallization from methanol (B129727) before the metathesis step. chemrj.org After precipitation, the final this compound product is typically washed multiple times with hot distilled water and acetone (B3395972) to remove excess reactants. ijlera.com
Following washing, the purified this compound is dried. This is often accomplished by drying under reduced pressure to remove residual solvents and water. chemrj.org For long-term storage and to prevent moisture absorption, the final product is kept over calcium chloride. chemrj.orgijlera.com The purity of the synthesized soap is often verified by determining its melting point; the product from the direct synthesis method using calcium hydroxide exhibited a melting temperature range of 180° to over 250° C and an acid value of 1.6. prepchem.comchemrj.org
Table 3: Purification and Product Characterization
| Technique/Parameter | Description | Source(s) |
|---|---|---|
| Purification Method | Recrystallization, Washing with hot distilled water and acetone | chemrj.orgijlera.com |
| Drying Method | Dried under reduced pressure | chemrj.org |
| Storage | Stored over calcium chloride | chemrj.orgijlera.com |
| Purity Confirmation | Determination of melting point | chemrj.org |
| Melting Point (Direct Synthesis Product) | 180° to >250° C | prepchem.com |
| Acid Value (Direct Synthesis Product) | 1.6 | prepchem.com |
Comprehensive Structural Characterization and Elucidation
Crystalline Structure and Morphology Analysis
The crystalline nature and surface morphology of calcium myristate have been investigated using X-ray diffraction and electron microscopy, revealing a well-ordered structure at both the molecular and micro levels.
X-ray Diffraction (XRD) for Crystallinity, Long-Spacing, and Layered Structures
X-ray diffraction studies confirm the crystalline nature of this compound. The diffraction patterns exhibit distinct peaks, indicative of a well-ordered arrangement of molecules. Analysis of the XRD data reveals that this compound possesses a single-layer structure. In this arrangement, the calcium ions are organized in parallel planes that are equally spaced. The myristate chains, which are fully extended in a zig-zag conformation, are positioned on both sides of these basal planes. chemrj.org
A key parameter derived from XRD analysis is the long spacing, which corresponds to the distance between the planes of the calcium ions. For this compound, an average planar distance of 40.58 Å has been reported. chemrj.org This long spacing is consistent with a structure where the myristate chains are arranged in a double layer.
Field-Emission Scanning Electron Microscopy (FE-SEM) for Micro- and Nanostructure Characterization
Field-Emission Scanning Electron Microscopy (FE-SEM) has been employed to visualize the micro- and nanostructure of this compound, particularly when synthesized as a coating on substrates. These investigations have revealed the formation of intricate, hierarchical structures. For instance, in one-step electrodeposition processes, this compound has been observed to form flower-like microstructures. fda.gov
The morphology of these structures can be controlled by varying the electrodeposition time. Initially, a turfgrass-like structure may form, which then evolves into loose and then dense flower-like agglomerates. With increasing deposition time, these can further develop into secondary and tertiary flower structures, with individual "flowers" reaching diameters of approximately 5 μm. fda.gov
Spectroscopic Investigations of Molecular Structure and Bonding
Spectroscopic techniques provide valuable insights into the functional groups present in this compound and the nature of the bonding between the calcium ion and the myristate carboxylate groups.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Ionic Character
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups within a molecule and assessing the nature of its chemical bonds. In the case of this compound, FTIR analysis confirms the formation of the salt and indicates an ionic character. chemrj.org
A key observation in the FTIR spectrum of this compound is the absence of the characteristic C=O stretching vibration of the carboxylic acid group of myristic acid, which typically appears around 1701 cm⁻¹. b-cdn.net This confirms the deprotonation of the carboxylic acid and the formation of the carboxylate salt. The spectrum of this compound is characterized by the presence of absorption peaks corresponding to the symmetric and asymmetric stretching vibrations of the methyl (C-H) groups in the long alkyl chain, which are observed at approximately 2850 cm⁻¹ and 2918 cm⁻¹, respectively. b-cdn.net
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Significance |
| Asymmetric C-H stretch (methyl) | 2918 | Confirms presence of alkyl chain |
| Symmetric C-H stretch (methyl) | 2850 | Confirms presence of alkyl chain |
| C=O stretch (carboxylic acid) | ~1701 | Absent, confirming salt formation |
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms on the surface of a material. While detailed high-resolution XPS spectra for pure this compound are not extensively reported in the reviewed literature, XPS has been used to characterize coatings containing this compound. researchgate.net
For comparison, typical binding energies for related calcium compounds are provided in the table below. The Ca 2p spectrum is expected to show a doublet corresponding to the Ca 2p₃/₂ and Ca 2p₁/₂ spin-orbit components. The O 1s spectrum would provide information on the oxygen in the carboxylate group, and the C 1s spectrum would show contributions from the alkyl chain and the carboxylate carbon.
| Element | Orbital | Typical Binding Energy (eV) for Calcium Compounds |
| Calcium | Ca 2p₃/₂ | 346.5 - 348.3 xpsfitting.com |
| Oxygen | O 1s | ~531 - 533 xpsfitting.com |
| Carbon | C 1s (C-C, C-H) | ~284.8 thermofisher.com |
| Carbon | C 1s (O-C=O) | ~288 - 290 thermofisher.com |
Thermal Behavior and Decomposition Kinetics
The thermal stability and decomposition pathway of this compound are important parameters for its application in various thermal processes.
(C₁₃H₂₇COO)₂Ca → C₁₃H₂₇COC₁₃H₂₇ + CaO + CO₂ chemrj.org
This reaction indicates the formation of myristone (2-heptacosanone), calcium oxide, and carbon dioxide as the decomposition products. chemrj.org
Studies on the thermal decomposition of calcium soaps, in general, have indicated that the reaction follows zero-order kinetics. For a calcium soap, an activation energy of 26.80 kcal/mol has been reported for the decomposition process. chemrj.org This suggests that the rate of decomposition is constant and independent of the concentration of the reactant once the process has initiated. chemrj.org
| Thermal Property | Value |
| Decomposition Temperature | ~170 °C thermofisher.com |
| Decomposition Reaction Order | Zero-order chemrj.org |
| Activation Energy of Decomposition | 26.80 kcal/mol chemrj.org |
Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Processes
(C₁₃H₂₇COO)₂Ca → C₁₃H₂₇COC₁₃H₂₇ + CaO + CO₂ researchgate.netchemrj.org
The process is characterized by a significant weight loss corresponding to the volatilization of the organic components and the release of carbon dioxide, leaving behind a stable residue of calcium oxide. researchgate.netchemrj.org The observed melting point of the residue confirms the formation of calcium oxide. researchgate.net
The thermal stability of this compound can be influenced by its incorporation into polymer matrices. For instance, when used as a heat stabilizer in polyvinyl chloride (PVC), it enhances the thermal stability of the composite material. researchgate.net
Interactive Data Table: TGA Data for this compound Decomposition
| Temperature Range (°C) | Weight Loss (%) | Decomposition Product(s) |
| Initial decomposition to final residue | Not specified in provided results | Myristone, Calcium Oxide, Carbon Dioxide |
Kinetic Modeling of Thermal Degradation
The kinetic analysis of the thermal decomposition of this compound provides insights into the reaction mechanism and its energetic parameters. Studies have shown that the thermal decomposition of this compound follows zero-order kinetics. researchgate.netchemrj.org This implies that the rate of decomposition is constant and independent of the concentration of the reactant.
The activation energy (Ea) for the decomposition process has been determined using various kinetic models. One study calculated the activation energy to be 26.80 kcal mol⁻¹. researchgate.netchemrj.org This value is crucial for predicting the material's lifetime and stability under different thermal conditions. The zero-order nature of the reaction suggests that the surface of the material remains completely covered by the gaseous products during the rapid decomposition, leading to a constant decomposition rate. chemrj.org
For comparative purposes, the thermal decomposition of other metal soaps has also been investigated. For example, the decomposition of terbium myristate was also found to be a zero-order reaction, with activation energies calculated using the Freeman-Carroll, Horowitz-Metzger, and Coats-Redfern equations falling in the range of 3.84 to 8.55 kcal mol⁻¹. researchgate.neteresearchco.com The kinetic analysis of calcium laurate and calcium palmitate also indicated a zero-order decomposition reaction. researchgate.net
Kinetic modeling of related systems, such as calcium carbonate precipitated with sodium myristate, has employed model-free kinetic methods like the Flynn-Wall-Ozawa (FWO), Kissinger-Akahira-Sunose (KAS), and Starink models to evaluate the thermal decomposition data. researchgate.nettandfonline.com While not directly on pure this compound, these studies highlight advanced methodologies for analyzing thermal degradation kinetics.
Interactive Data Table: Kinetic Parameters for the Thermal Decomposition of this compound
| Kinetic Parameter | Value | Method of Determination |
| Order of Reaction | Zero | Thermogravimetric Analysis |
| Activation Energy (Ea) | 26.80 kcal mol⁻¹ | Analysis of TGA data |
Interfacial and Colloid Science of Calcium Myristate
Emulsion and Dispersion Stabilization Mechanisms
Principles of Interfacial Tension Reduction and Emulsifying Capabilities
Calcium myristate, as a metallic soap, possesses amphiphilic properties that enable it to act as an emulsifying agent. Its ability to stabilize emulsions is fundamentally linked to its capacity to reduce the interfacial tension between two immiscible liquids, such as oil and water. The molecule consists of a non-polar hydrocarbon tail (from myristic acid) and a polar head (the calcium ion). This structure allows it to position itself at the oil-water interface, with the hydrophobic tail oriented towards the oil phase and the hydrophilic head towards the water phase. This arrangement disrupts the cohesive forces between the molecules of each phase at the interface, thereby lowering the interfacial tension. researchgate.netscience.govswinburne.edu.au
The reduction in interfacial tension facilitates the formation of smaller droplets during the emulsification process, as less energy is required to create new interfacial area. mdpi.com Once formed, the adsorbed layer of this compound molecules at the droplet surface creates a protective barrier. This barrier can provide a steric hindrance and, depending on the system, electrostatic repulsion, which prevents the droplets from coalescing and the emulsion from breaking. atlas.org The effectiveness of an emulsifier is often correlated with how significantly it can lower the interfacial tension; a greater reduction typically leads to the formation of more stable emulsions with smaller droplet sizes. researchgate.net
Studies on Micelle Formation and Aggregation Behavior in Solutions
In solution, surfactant molecules like myristates can self-assemble into aggregates known as micelles above a certain concentration called the critical micelle concentration (CMC). mdpi.comresearchgate.net This is a thermodynamically driven process where the hydrophobic tails cluster together to minimize their contact with water, while the hydrophilic heads form the outer surface of the aggregate, interacting with the aqueous environment. mdpi.com The formation of micelles is an important characteristic of surfactants and influences their behavior in solution, including their ability to solubilize substances and stabilize emulsions.
For sodium myristate, a related monovalent salt, the CMC has been reported to be around 3 mM in basic media. nih.gov The aggregation behavior and CMC can be influenced by various factors, including the nature of the counterion. For instance, the replacement of a sodium ion with a larger, less hydrated cation can reduce electrostatic repulsion between the head groups, favoring micelle formation at a lower concentration. researchgate.net While specific CMC values for this compound are not extensively documented in the provided context, the principles of micelle formation would still apply. The divalent nature of the calcium ion would lead to a more complex aggregation behavior compared to monovalent salts, potentially forming more intricate structures. Binary systems of surfactants, such as mixtures of anionic and cationic surfactants, can exhibit synergistic interactions, leading to lower CMCs and the formation of vesicles or other aggregate structures. nih.govmdpi.com The study of these mixed systems provides insight into how the aggregation behavior can be tuned by combining different types of surfactants. nih.gov
Factors Governing Emulsion Stability (e.g., Concentration, Droplet Size)
The stability of an emulsion stabilized by a compound like this compound is governed by several interconnected factors.
Concentration of the Emulsifier: The concentration of the emulsifier is a critical factor. nih.gov An adequate concentration is necessary to cover the entire surface of the dispersed droplets, forming a stable interfacial film that prevents coalescence. Increasing the concentration of the stabilizer often leads to an increase in emulsion stability and a reduction in droplet size. nih.govbjpharm.org.uk However, an excessive concentration may not provide additional benefits and could be wasteful. swinburne.edu.au
Droplet Size: The size of the droplets in the dispersed phase significantly impacts emulsion stability. atlas.orgresearchgate.net Emulsions with smaller droplets tend to be more stable because the larger surface area-to-volume ratio enhances the effectiveness of the emulsifier at the interface. atlas.org Additionally, smaller droplets are less susceptible to creaming or sedimentation due to Brownian motion overcoming gravitational forces. The droplet size is influenced by the emulsification method and the concentration of the emulsifier. atlas.orgnih.gov
Other Factors:
Viscosity of the Continuous Phase: A higher viscosity in the continuous phase can impede the movement of droplets, thereby reducing the frequency of collisions and coalescence, which enhances stability. atlas.orgbjpharm.org.uk
pH and Ionic Strength: Changes in pH and the presence of salts can affect the charge at the droplet interface, influencing the electrostatic repulsive forces between droplets and thus impacting stability. atlas.org
Temperature: Temperature can affect emulsion stability by altering the viscosity of the phases and the kinetic energy of the droplets. atlas.org
Surface Wettability and Hydrophobicity Studies
Contact Angle Measurements for Surface Energy Characterization
The wettability of a solid surface by a liquid is quantified by the contact angle (θ). A low contact angle indicates good wetting (hydrophilic surface), while a high contact angle (typically > 90°) signifies poor wetting (hydrophobic surface). ucl.ac.ukjsta.cl Surfaces with contact angles exceeding 150° are classified as superhydrophobic. rsc.orgresearchgate.net
Contact angle measurements are a fundamental tool for determining the surface free energy of solids. jsta.clnih.gov The surface free energy is a measure of the excess energy at the surface of a material compared to the bulk and is a key parameter in understanding adhesion, wetting, and other interfacial phenomena. jsta.cl By measuring the contact angles of several liquids with known surface tension components on a solid surface, the surface free energy of the solid can be calculated using various theoretical models, such as the Van Oss approach. researchgate.net
For instance, a superhydrophobic coating composed primarily of this compound on an AZ31 magnesium alloy was found to have a surface energy of 7.01 mJ m⁻². researchgate.net This low surface energy is a direct result of the chemical composition of the coating.
Table 1: Contact Angle Measurements of Various Surfaces
| Surface | Contact Angle (°) | Reference |
|---|---|---|
| Bare AZ31 Mg Alloy | 85.9 ± 1.8 | researchgate.net |
| This compound Coated AZ31 Mg Alloy | 155.2 ± 1.5 | researchgate.net |
| Electrodeposited this compound Coating | 159.2 ± 0.8 | amse.org.cn |
Role in Fabricating Superhydrophobic Surfaces and Modifying Surface Free Energy
This compound plays a crucial role in the fabrication of superhydrophobic surfaces due to its inherent low surface free energy. rsc.orgamse.org.cn Superhydrophobicity is a result of the combination of a specific surface chemistry (low surface energy) and a hierarchical micro- and nanostructure (roughness). researchgate.netresearchgate.net
This compound serves as the low surface energy component in these systems. It can be deposited on various substrates using techniques like one-step electrodeposition. rsc.orgresearchgate.net This process often involves an electrolyte solution containing calcium chloride and myristic acid. rsc.org The resulting surface is composed of this compound, which dramatically lowers the surface free energy. rsc.orgamse.org.cn For example, a coating of this compound can transform a relatively hydrophilic magnesium alloy surface into a superhydrophobic one, increasing the water contact angle from approximately 86° to over 155°. researchgate.net
The modification of surface free energy is the fundamental mechanism by which this compound imparts hydrophobicity. By forming a layer where the non-polar hydrocarbon tails are exposed, it creates a surface that repels water. Studies have demonstrated the successful fabrication of robust and stable superhydrophobic surfaces composed of this compound on metals like copper and magnesium alloys. researchgate.netresearchgate.net These surfaces not only exhibit high contact angles but also low sliding angles, meaning water droplets easily roll off, which is a key characteristic of self-cleaning surfaces. researchgate.netamse.org.cn
Rheological Behavior in Dispersed Systems
The study of the rheological behavior of this compound in dispersed systems provides insight into its interactions at the molecular level and its aggregation characteristics. Techniques such as ultrasonic measurements are pivotal in elucidating these properties.
Critical Micelle Concentration (CMC) Determination in Non-Aqueous Media
The critical micelle concentration (CMC) is a fundamental property of surfactants, representing the concentration at which individual molecules (monomers) begin to aggregate to form larger structures called micelles. sigmaaldrich.com For this compound, a metallic soap, determining the CMC in non-aqueous media is crucial for understanding its colloidal behavior.
The CMC of this compound has been determined using various experimental techniques, including ultrasonic velocity, conductivity, and density measurements, typically in mixed solvent systems. tandfonline.comresearchgate.netresearchjournal.co.in In a solvent mixture of 70% chloroform (B151607) and 30% propylene (B89431) glycol at a constant temperature of 40±0.05°C, the CMC of this compound was identified by a distinct break in the plot of ultrasonic velocity versus concentration. chemrj.org This method yielded a CMC value of 13.0 x 10⁻³ mole dm⁻³. chemrj.org Below this concentration, the soap molecules exist primarily as monomers, and significant aggregation is not observed. chemrj.org
Conductivity measurements also serve as a reliable method for CMC determination. tandfonline.comresearchgate.net A plot of specific conductance against concentration shows two linear regions with different slopes. The intersection of these lines corresponds to the CMC. tandfonline.com Studies have shown that for this compound in chloroform-propylene glycol mixtures, the CMC value tends to increase as the temperature rises. tandfonline.comtandfonline.com This suggests that higher temperatures favor the monomeric state over micellization.
Density measurements provide another avenue for identifying the CMC. researchjournal.co.in When the density of this compound solutions in a 50% methanol (B129727) and 50% chloroform mixture is plotted against concentration, a break in the plot indicates the CMC. researchjournal.co.in It has been noted that the CMC values obtained from density measurements are in agreement with those from conductance measurements. researchjournal.co.in These studies confirm that this compound behaves as a weak electrolyte in dilute solutions below its CMC. tandfonline.comresearchgate.net
Table 2: Critical Micelle Concentration (CMC) of this compound in Non-Aqueous Media
This table summarizes the reported CMC values and the methods used for their determination under specified conditions.
| Solvent System | Temperature (°C) | Method | CMC (mol dm⁻³) | Reference |
| 70% Chloroform + 30% Propylene Glycol | 40 | Ultrasonic Measurements | 13.0 x 10⁻³ | chemrj.org |
| 50% Chloroform + 50% Propylene Glycol | 30 | Conductivity Measurements | 1.10 x 10⁻³ | tandfonline.com |
| 50% Chloroform + 50% Propylene Glycol | 40 | Conductivity Measurements | 1.84 x 10⁻³ | tandfonline.com |
| 50% Chloroform + 50% Propylene Glycol | 50 | Conductivity Measurements | 2.61 x 10⁻³ | tandfonline.com |
| 70% Chloroform + 30% Propylene Glycol | 40 | Conductivity Measurements | 5.33 x 10⁻³ | tandfonline.com |
| 50% Methanol + 50% Chloroform | 30-50 | Density Measurements | Decreases with increasing temperature | researchjournal.co.in |
Interactions with Inorganic and Polymer Systems
Modification of Inorganic Crystal Growth and Morphology
The introduction of fatty acid salts like calcium myristate into a crystallization environment can profoundly alter the nucleation and growth of inorganic crystals. This is particularly evident in the precipitation of calcium carbonate, a process of significant interest in both industrial applications and biomineralization studies.
Research utilizing related fatty acid salts, such as sodium myristate, provides direct insight into the role of the myristate anion in modifying calcium carbonate (CaCO₃) crystallization. When sodium myristate is introduced during the precipitation of CaCO₃, it acts as a crystal morphology modifier. researchgate.netmarmara.edu.tr Studies show that even at low concentrations, the myristate ions influence the end-product characteristics. researchgate.netresearchgate.net
The presence of myristate does not typically alter the resulting polymorph of CaCO₃; for instance, in many standard precipitation reactions, calcite remains the primary form synthesized. researchgate.netmarmara.edu.tr However, the physical characteristics of the calcite crystals are significantly changed. The addition of sodium myristate leads to the formation of smaller, cubic-like particles with a rougher surface morphology compared to the smooth crystals formed in its absence. marmara.edu.trresearchgate.net Furthermore, the specific surface area of the CaCO₃ particles increases notably with higher concentrations of the myristate salt. researchgate.netmarmara.edu.tr This modification also imparts hydrophobicity to the calcium carbonate crystals. marmara.edu.trresearchgate.net
The control of CaCO₃ polymorphism is a delicate balance of factors including pH, temperature, and the presence of additives. frontiersin.orgacs.org While myristate primarily influences morphology, the interplay of these factors determines whether calcite, aragonite, or vaterite is the favored polymorph. frontiersin.orgarxiv.org
The mechanism by which this compound and related salts modulate crystal growth involves their adsorption onto the growing crystal faces. ecolab.com The myristate anion, with its charged carboxylate head, can interact with the calcium ions (Ca²⁺) at the surface of the developing CaCO₃ crystal. iupac.org This adsorption process interferes with the normal "lock-and-key" fit of precipitating ions onto the crystal lattice. ecolab.com
This interference has several consequences:
Reduced Agglomeration: The long, nonpolar hydrocarbon tails of the adsorbed myristate ions extend outwards from the crystal surface. This creates a hydrophobic layer that can sterically hinder the agglomeration of individual microcrystals into larger aggregates, contributing to the formation of smaller, more discrete particles. ecolab.com
These mechanisms are central to the role of additives known as "crystal habit modifiers" in various industrial processes. fertilizer.org
Table 1: Effect of Sodium Myristate on Calcium Carbonate Crystal Properties
| Sodium Myristate Concentration | Resulting Crystal Morphology | Specific Surface Area | Hydrophobicity | Source |
|---|---|---|---|---|
| 0 ppm (Control) | Smooth, cubic-like particles | Lower | Low | researchgate.netmarmara.edu.tr |
| Increasing concentrations | Rough, smaller cubic-like particles | Significantly increased | Good (at 50 ppm) | researchgate.netmarmara.edu.trresearchgate.net |
Influence on Calcium Carbonate Precipitation and Polymorphism (via related fatty acid salts)
Formation of Composite Materials and Functional Coatings
This compound is utilized in the fabrication of advanced composite materials and functional coatings, primarily due to its ability to impart hydrophobicity and act as a compatibilizer between different material phases.
A key application of this compound is in the creation of superhydrophobic coatings on metal substrates through electrodeposition. This single-step process can be used to functionalize surfaces of metals like magnesium alloys (e.g., AZ31) and steel. amse.org.cnresearchgate.netresearchgate.net The process involves immersing the metal substrate as a cathode in an electrolytic bath containing calcium ions and myristic acid. amse.org.cnresearchgate.net An applied potential triggers the formation of a this compound coating on the substrate's surface. amse.org.cn
These coatings create a hierarchical micro-nanostructure that, combined with the inherent low surface energy of the myristate's long hydrocarbon chains, results in extreme water repellency. amse.org.cnresearchgate.net Research has demonstrated the fabrication of coatings with a water contact angle as high as 159.2° and a low sliding angle of 5.2°. amse.org.cn Such superhydrophobic surfaces are highly valued for their self-cleaning and anti-corrosion properties. The electrodeposited this compound layer acts as a physical barrier, significantly improving the corrosion resistance of the underlying metal substrate by preventing contact with corrosive agents. amse.org.cnresearchgate.net
Table 2: Properties of Electrodeposited this compound Coatings
| Substrate | Coating | Water Contact Angle (°) | Sliding Angle (°) | Corrosion Resistance | Source |
|---|---|---|---|---|---|
| AZ31 Mg Alloy | Mg(OH)₂/Calcium Myristate | 159.2 ± 0.8 | 5.2 ± 0.8 | Significantly improved | amse.org.cn |
| AZ31 Mg Alloy | This compound | 155.2 | Not specified | Good durability | researchgate.net |
In polymer science, this compound can be used as an additive or stabilizer. thegoodscentscompany.com While direct studies on this compound integration into specific polymer matrices are not extensively detailed in readily available literature, its function can be inferred from the behavior of similar long-chain fatty acids and their salts, such as stearic acid. These molecules are frequently used as surface modifying agents for inorganic fillers like calcium carbonate before their integration into a polymer matrix. mdpi.com
The primary challenge in creating polymer-filler composites is the inherent incompatibility between the hydrophilic, inorganic filler particles and the hydrophobic, organic polymer matrix. mdpi.com This incompatibility can lead to poor dispersion, particle agglomeration, and weak interfacial adhesion, ultimately degrading the mechanical properties of the composite material. mdpi.com
Coating the filler particles with a layer of this compound can mitigate this issue. The polar carboxylate head of the myristate adsorbs onto the filler surface, while the long, nonpolar hydrocarbon tail extends into the polymer matrix. This molecular bridge enhances compatibility, reduces the surface energy of the filler, and promotes a more homogeneous dispersion within the polymer. mdpi.com This improved interfacial bonding can lead to enhanced mechanical properties, such as flexural strength and impact resistance, in the final composite material. mdpi.commdpi.com
Electrodeposition onto Metal Substrates for Surface Functionalization
Interfacial Interactions at Solid-Liquid Boundaries
The behavior of this compound is fundamentally governed by its interactions at interfaces, particularly solid-liquid boundaries. anu.edu.au As an amphiphilic salt, its molecules preferentially align at these boundaries to minimize the free energy of the system. uni-regensburg.de
When a solid surface is coated with this compound, the long, nonpolar myristate tails are oriented away from the substrate, creating a new, low-energy, hydrophobic interface. amse.org.cnresearchgate.net This dramatically alters the solid-liquid interaction when the surface comes into contact with water. The high water contact angles observed on these surfaces are a direct measure of this altered interfacial energy. amse.org.cn Water droplets maintain a nearly spherical shape to minimize their contact with the hydrophobic surface, a phenomenon that underpins superhydrophobicity and self-cleaning properties. researchgate.net
The organization of myristate molecules at the interface forms a barrier that can prevent the penetration of water and corrosive ions to the underlying substrate, which is the basis for its use as a corrosion inhibitor. amse.org.cnresearchgate.net The study of these interactions is crucial for designing surfaces with tailored wettability, adhesion, and friction properties for a wide range of technological and biomedical applications. newcastle.edu.au
Fundamental Mechanistic Insights
Molecular-Level Contributions to Interfacial Phenomena
Calcium myristate's influence at interfaces stems from its amphiphilic nature, possessing a hydrophilic calcium head and a long, hydrophobic myristate tail. This structure drives its assembly at interfaces, such as air-water or oil-water, to minimize the energetically unfavorable contact between the hydrophobic tails and the aqueous phase. The divalent calcium ion plays a crucial role in these interactions. Unlike monovalent cations, the Ca2+ ion can bridge two myristate molecules, leading to a more compact and ordered arrangement at the interface. researchgate.net This bridging effect significantly enhances the packing density of the surfactant molecules, which in turn influences the interfacial properties. researchgate.net
The interaction between the carboxylate groups of the myristate tails and the calcium ions is a key factor. At a molecular level, the calcium ions can bind to the carboxylate groups in a pseudobridging mode. acs.org This interaction can also involve water molecules, forming a complex at the interface. acs.org The presence of the doubly-charged calcium ions leads to a high degree of membrane association and a resulting low apparent surface charge density at the surfactant/water interface. researchgate.net This reduction in charge repulsion allows for the formation of more complex and ordered structures, such as lamellar phases and vesicles. researchgate.net
The table below summarizes the key molecular-level interactions contributing to the interfacial phenomena of this compound.
| Interaction Type | Contributing Molecular Moieties | Effect on Interfacial Structure |
| Ionic Bridging | Calcium ion (Ca²⁺) and two Myristate carboxylate groups (-COO⁻) | Increases packing density and ordering of surfactant molecules at the interface. researchgate.net |
| Hydrophobic Interaction | Myristate hydrocarbon tails | Drives the assembly of molecules at the interface and contributes to surface energy reduction. nih.gov |
| Ion-Dipole Interaction | Calcium ion (Ca²⁺) and water molecules | Can be involved in the complex formed at the interface. acs.org |
| Electrostatic Interaction | Reduced repulsion between charged head groups | Facilitates the formation of complex, ordered structures like lamellar phases. researchgate.net |
Mechanisms Underlying Surface Energy Reduction and Structured Surface Formation
The primary mechanism by which this compound reduces surface energy is through the adsorption of its molecules at an interface. This process is driven by the amphiphilic nature of the compound. The hydrophobic myristate tails are repelled by the bulk aqueous phase and preferentially orient themselves away from it, for example, by extending into the air at an air-water interface. This orientation disrupts the cohesive forces between the water molecules at the surface, leading to a decrease in surface tension. The presence of the long-chain fatty acid, myristic acid, is crucial for achieving a significant reduction in surface energy, which is a prerequisite for creating superhydrophobic surfaces. researchgate.net
The formation of structured surfaces, such as superhydrophobic coatings, is a result of the synergistic effect of this reduced surface energy and the creation of a specific surface morphology. researchgate.net During processes like electrodeposition, this compound can form hierarchical, micro- and nano-structured surfaces. researchgate.net These structures trap air, creating a composite interface of solid and air. This trapped air layer minimizes the contact area between the water droplet and the solid surface, leading to very high water contact angles and low contact angle hysteresis, the hallmarks of superhydrophobicity.
The mechanism involves the binding of myristic acid to calcium ions present on a surface to form this compound, resulting in a hydrophobic film. researchgate.net This process effectively modifies the surface chemistry, transforming a hydrophilic surface into a hydrophobic one. The stability of these structured surfaces is also a key factor. For instance, modified powders have been shown to maintain high hydrophobicity even at elevated temperatures. researchgate.net
The table below outlines the key mechanisms involved in surface energy reduction and structured surface formation by this compound.
| Mechanism | Description | Resulting Surface Property |
| Adsorption at Interface | Amphiphilic this compound molecules accumulate at the interface, with hydrophobic tails oriented away from the aqueous phase. | Reduction of surface tension. |
| Hierarchical Structuring | Formation of micro- and nano-scale roughness on the surface during deposition processes. researchgate.net | Trapping of air, leading to a composite solid-air interface. researchgate.net |
| Hydrophobic Film Formation | Chemical reaction between myristic acid and surface calcium ions to form a stable this compound layer. researchgate.net | Conversion of a hydrophilic surface to a hydrophobic one. researchgate.net |
Influence on Reaction Kinetics at Modified Interfaces
The presence of this compound at an interface can significantly influence the kinetics of chemical reactions occurring at that interface. This influence stems from several factors, including the altered surface energy, the creation of a hydrophobic barrier, and specific interactions with reactants.
The modified interface can act as a barrier to the transport of reactants to the surface. For instance, in the context of corrosion, a superhydrophobic this compound coating can inhibit the access of corrosive species in an aqueous environment to the underlying metal surface, thereby slowing down the corrosion reaction rate. researchgate.net
In the context of inclusion modification in steel manufacturing, the kinetics of the transformation of alumina (B75360) inclusions are influenced by the presence of calcium. The diffusion of species through the product layer, which can be a form of calcium aluminate, is often the rate-limiting step. mdpi.com The concentration of calcium in the molten steel has a significant influence on the time required for these modifications. mdpi.com Specifically, the transformation to higher CaO-containing calcium aluminates tends to be slower. mdpi.com
The table below summarizes the influence of this compound on reaction kinetics at modified interfaces.
| Influencing Factor | Mechanism of Action | Effect on Reaction Kinetics |
| Hydrophobic Barrier | The hydrophobic myristate layer restricts the transport of aqueous reactants to the surface. | Slows down reactions dependent on reactant diffusion to the surface, such as corrosion. researchgate.net |
| Altered Interfacial Concentration | The interface can concentrate or repel certain reactants based on their polarity. | Can either enhance or inhibit reaction rates depending on the nature of the reactants. |
| Specific Ion Effects | Calcium ions can participate in or alter the mechanism of ligand exchange reactions at the interface. rsc.org | Can lead to a non-linear decrease in reaction rates and alter the reaction order. rsc.org |
| Diffusion Limitation | In solid-state transformations, the diffusion of reactants through the calcium-containing product layer can be the rate-determining step. mdpi.com | The rate of modification is dependent on factors like calcium concentration and the specific phase being formed. mdpi.com |
Advanced Research Applications in Materials Science and Engineering
Development of Advanced Anti-Corrosion Coatings for Metal Alloys
The prevention of corrosion is a critical challenge in materials science, particularly for reactive metals like magnesium alloys. Calcium myristate is at the forefront of research into novel anti-corrosion coatings, primarily due to its ability to form water-repellent, protective layers.
Researchers have successfully fabricated integrated superhydrophobic coatings of this compound on magnesium alloy AZ31 using a one-step electrodeposition process. amse.org.cnamse.org.cn This method creates a coating that significantly enhances the corrosion resistance of the alloy. amse.org.cn The effectiveness of these coatings is quantified through electrochemical tests, which measure parameters like corrosion current density (i_corr_) and hydrogen evolution rate. researchgate.netresearchgate.net For instance, a this compound coating can lower the corrosion current density by several orders of magnitude compared to the uncoated alloy, indicating a substantial improvement in corrosion protection. amse.org.cnresearchgate.net These coatings act as a barrier, inhibiting the penetration of corrosive agents to the metal surface. researchgate.net In some studies, this compound has been used in conjunction with other compounds, such as cerium, to create mixed coatings with even further improved corrosion performance on magnesium alloys. researchgate.net
Exploration of Superhydrophobic Coatings for Enhanced Durability
A key aspect of this compound's protective capability lies in its contribution to superhydrophobic surfaces. Superhydrophobicity, characterized by a water contact angle greater than 150°, creates a layer of trapped air that minimizes contact between the metal and a corrosive aqueous environment.
Coatings formulated with this compound achieve this effect through a combination of low surface energy, provided by the myristate's long hydrocarbon chains, and a specific surface roughness created during the fabrication process. amse.org.cnresearchgate.net Research has demonstrated the creation of these coatings on magnesium alloys and copper via electrodeposition. researchgate.netresearchgate.net These surfaces exhibit high static water contact angles (CA) and low sliding angles (SA), which are indicative of excellent water repellency. amse.org.cnresearchgate.net
The durability of these coatings is a critical factor for practical applications. amse.org.cn Studies have shown that this compound-based superhydrophobic coatings maintain their water-repellent properties even after prolonged immersion in corrosive solutions like 3.5% NaCl. amse.org.cnresearchgate.net For example, one study reported that a coating on an AZ31 alloy maintained a contact angle of 155.6° after being soaked for 13 days. amse.org.cnresearchgate.net Furthermore, nano-scratch tests have confirmed the strong adhesion of these coatings to the metal substrate, which is crucial for their long-term stability and performance. amse.org.cnresearchgate.net
Table 1: Performance Metrics of this compound Superhydrophobic Coatings
| Property | Value | Substrate | Significance |
|---|---|---|---|
| Water Contact Angle (CA) | 155.2° ± 1.5° | AZ31 Mg Alloy | Indicates superhydrophobicity. amse.org.cnresearchgate.net |
| Sliding Angle (SA) | 6.0° ± 0.5° | AZ31 Mg Alloy | Shows low water adhesion and easy roll-off. amse.org.cnresearchgate.net |
| Corrosion Current Density (i_corr_) | 5.60 × 10⁻⁹ A·cm⁻² | AZ31 Mg Alloy | Four orders of magnitude lower than the bare substrate, signifying excellent corrosion resistance. amse.org.cnresearchgate.net |
| Hydrogen Evolution Rate | 5.3 μL·cm⁻²·h⁻¹ | AZ31 Mg Alloy | One order of magnitude lower than the substrate, indicating suppressed corrosion. amse.org.cnresearchgate.net |
| Adhesion (Critical Load) | 5004 mN | AZ31 Mg Alloy | Demonstrates outstanding adhesion of the coating to the substrate. amse.org.cnresearchgate.net |
| Durability | CA remained >155° after 13 days in NaCl solution | AZ31 Mg Alloy | Confirms the stability and long-term performance of the coating. amse.org.cnamse.org.cn |
Surface Functionalization for Controlled Wetting and Release
Beyond static protection, this compound is a valuable tool for the dynamic functionalization of surfaces to control wetting and release properties. mdpi.com This is particularly relevant in advanced applications like biomedical implants, where the surface's interaction with biological fluids needs to change over time. mdpi.comresearchgate.net
A notable area of research involves creating composite coatings that can transition from superhydrophobic to hydrophilic. mdpi.com In one study, a superhydrophobic coating made of hydroxyapatite, myristic acid, and this compound was applied to a magnesium alloy implant. mdpi.com This initial water-repellent state is beneficial for preventing bacterial adhesion. mdpi.com However, after a specific period of immersion in a simulated body fluid (typically around 9 hours), the coating spontaneously transitions to a hydrophilic state. mdpi.com This change in wettability is crucial because hydrophilic surfaces are more conducive to the adhesion and growth of bone cells (osteoblasts), which is essential for successful implantation. mdpi.com This transition is driven by the controlled deposition and growth of new this compound within the coating's nanostructure, which alters the surface topography and exposes the underlying hydrophilic hydroxyapatite. mdpi.com
The ability to precisely control the wetting properties of a surface by incorporating this compound opens up possibilities for creating "smart" materials that can adapt to their environment or perform specific functions on demand. researchgate.netrsc.org
Utilization in Research and Development of Specialized Metallic Soap Systems
This compound belongs to the broader class of materials known as metallic soaps, which are metal salts of fatty acids. google.com These compounds are versatile and are used in a wide range of industrial applications, including as lubricants, thickeners in greases, and stabilizers. google.com
In the context of research and development, this compound serves as a key component and model compound for creating new, specialized metallic soap systems. Researchers are exploring the use of metallic soaps as precursors for advanced materials like nano-films and nano-composites. The specific properties of this compound, such as its thermal stability and defined molecular structure, make it a useful building block.
The synthesis of metallic soaps like this compound can be achieved through methods such as direct metathesis or precipitation. These methods allow for the creation of soaps with minimal free acid, which is important for performance in applications like high-temperature greases. The study of how this compound and other metallic soaps crystallize and interact with various media is fundamental to developing new formulations for lubricants and other materials.
Emerging Research Themes and Future Outlook
Exploration of Novel Synthetic Pathways and Green Chemistry Approaches
The traditional synthesis of calcium myristate often involves precipitation reactions using sodium myristate and a calcium salt. While effective, there is a growing impetus to develop more environmentally benign and efficient synthetic routes, guided by the principles of green chemistry.
Future research is anticipated to focus on several key areas:
Biocatalytic Synthesis: The use of enzymes, particularly lipases, presents a promising green alternative for ester synthesis. idosi.org Research is exploring the enzymatic production of various esters, and this methodology could be adapted for the synthesis of myristate esters as precursors, followed by a green metathesis reaction to form this compound. idosi.orgrsc.org This approach offers high selectivity and operates under mild conditions, reducing energy consumption and the formation of byproducts. rsc.org
Renewable Feedstocks: A significant push in green chemistry is the utilization of renewable raw materials instead of petrochemical-based ones. rsc.org Myristic acid itself is readily available from natural sources like coconut oil and palm kernel oil. Future synthetic strategies will likely focus on integrating these renewable feedstocks into streamlined, energy-efficient processes. idosi.org The development of surfactants and other chemical building blocks from biomass-derived platform chemicals, such as 5-(hydroxymethyl)furfural (5-HMF), is a growing field that could offer novel pathways to precursors for this compound synthesis. researchgate.net
Solvent-Free and Alternative Solvent Systems: A core tenet of green chemistry is the reduction or elimination of hazardous solvents. idosi.org Research is increasingly focused on solid-state reactions or the use of greener solvents like water, supercritical fluids, or ionic liquids. For this compound, this could involve mechanochemical synthesis (grinding solid reactants together) or synthesis in aqueous systems, minimizing the use of organic solvents.
| Green Chemistry Approach | Potential Application to this compound Synthesis | Anticipated Benefits |
| Biocatalysis | Use of lipases for the synthesis of myristate esters from renewable oils. | High selectivity, mild reaction conditions, reduced energy consumption, fewer byproducts. rsc.org |
| Renewable Feedstocks | Direct utilization of myristic acid from coconut or palm oil. | Reduced reliance on fossil fuels, alignment with circular economy principles. idosi.org |
| Alternative Solvents | Synthesis in water, supercritical CO2, or solvent-free conditions. | Elimination of hazardous organic solvents, reduced environmental impact. idosi.org |
Advanced Multi-Scale Characterization Techniques for Structure-Function Relationships
A deep understanding of the relationship between the structure of this compound at various scales and its functional properties is crucial for its application. Advanced characterization techniques are pivotal in elucidating these connections.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR, particularly 13C and 31P MAS (Magic Angle Spinning) NMR, is a powerful, non-destructive technique for quantifying crystalline phases in materials. ahajournals.org For this compound, solid-state NMR can provide detailed information about the packing of the myristate chains, the coordination environment of the calcium ions, and the presence of different polymorphic forms. This is analogous to its use in characterizing crystalline cholesterol and calcium phosphates in biological tissues. ahajournals.org
X-ray Diffraction (XRD) and Scattering Techniques: XRD is fundamental for determining the crystalline structure and lamellar spacing of metallic soaps. High-resolution synchrotron XRD can offer more detailed structural information. Small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS) can be employed to study the hierarchical structure of this compound-based materials, from molecular packing to mesoscale organization.
Microscopy Techniques: Electron microscopy techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology and lamellar structure of metallic soaps. researchgate.net Atomic Force Microscopy (AFM) goes a step further, allowing for the characterization of surface topography at the nanoscale and providing insights into the surface properties of this compound films. researchgate.net
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman spectroscopy are sensitive probes of molecular structure. In the context of this compound, FTIR can be used to study the coordination of the carboxylate groups to the calcium ion (e.g., monodentate vs. bidentate coordination), which has a direct bearing on the material's properties. researchgate.net
Computational Modeling and Simulation of this compound Systems
Computational modeling and simulation are becoming indispensable tools for predicting material properties and understanding complex molecular interactions, bridging experimental observations with theoretical understanding.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound molecules, providing insights into their self-assembly into lamellar structures, their interactions with solvents and other additives, and their conformational flexibility. These simulations can be used to predict how changes in the molecular structure will affect the macroscopic properties of the material. This approach is widely used to study complex biological systems involving calcium signaling and lipid interactions. nih.govnih.gov
Quantum Mechanical (QM) Calculations: QM methods, such as Density Functional Theory (DFT), can be used to accurately model the electronic structure of the calcium-carboxylate interface. This allows for a detailed understanding of the bonding between the calcium ion and the myristate ligands, which is fundamental to the stability and reactivity of the compound. mdpi.com
Multi-Scale Modeling: To connect molecular-level details to macroscopic properties, multi-scale modeling approaches are essential. nih.govescholarship.org These models can integrate data from QM and MD simulations into larger-scale models (e.g., coarse-grained simulations or continuum models) to predict the behavior of bulk materials or complex formulations containing this compound.
| Modeling Technique | Application to this compound | Insights Gained |
| Molecular Dynamics (MD) | Simulating the self-assembly and interaction with other molecules. | Understanding of lamellar structure formation, phase behavior, and interactions in complex mixtures. frontiersin.org |
| Quantum Mechanics (QM) | Calculating the bonding and electronic structure of the Ca-carboxylate headgroup. | Detailed insight into coordination chemistry, stability, and reactivity. mdpi.com |
| Multi-Scale Modeling | Bridging molecular simulations with macroscopic material properties. | Prediction of bulk properties like viscosity, thermal stability, and mechanical strength. escholarship.org |
Rational Design Principles for Next-Generation this compound-Based Functional Materials
The future of this compound applications lies in the ability to design and fabricate materials with precisely tailored properties. This requires a shift from empirical formulation development to a more rational, science-driven design process. nih.gov
API-Centric Design: In applications where this compound is a component of a larger system (e.g., a stabilizer or gelling agent), the design process must be centered around the physicochemical properties of the active pharmaceutical ingredient (API) or key functional component. nih.gov Understanding how this compound interacts with other components at a molecular level is crucial for creating stable and effective formulations.
Structure-Property-Function Maps: A key goal of rational design is to develop comprehensive maps that link the chemical structure and multi-scale organization of this compound to its functional properties. By combining advanced characterization data with computational models, researchers can establish predictive relationships that guide the synthesis of new materials with desired characteristics.
High-Throughput Screening and Data-Driven Design: The integration of automated synthesis, high-throughput characterization techniques, and machine learning algorithms can accelerate the discovery of new this compound-based materials. By analyzing large datasets of structure and property information, it may be possible to identify novel compositions with enhanced performance for specific applications.
Bio-inspired Design: Nature provides numerous examples of highly functional materials based on calcium and organic molecules, from biomineralized structures to calcium-signaling proteins. nih.gov Drawing inspiration from these systems could lead to the development of novel this compound-based materials with advanced properties, such as self-healing capabilities or stimuli-responsive behavior.
The continued exploration of these emerging research themes will undoubtedly unlock the full potential of this compound, paving the way for the development of next-generation functional materials with enhanced performance, sustainability, and sophistication.
Q & A
Q. How can calcium myristate be synthesized and characterized in laboratory settings?
this compound is synthesized via the reaction of myristic acid (C₁₄H₂₈O₂) with a calcium hydroxide or calcium chloride solution under controlled pH conditions. The precipitation method involves stoichiometric adjustments to ensure complete neutralization. Characterization includes Fourier-transform infrared spectroscopy (FTIR) to confirm the carboxylate-Ca²⁺ bond (asymmetric stretching at ~1540 cm⁻¹) and X-ray diffraction (XRD) for crystallinity analysis. Thermogravimetric analysis (TGA) can assess thermal stability, with decomposition typically observed above 300°C .
Q. What analytical techniques are recommended for verifying the purity of this compound?
High-performance liquid chromatography (HPLC) with UV detection is used to quantify residual myristic acid. Inductively coupled plasma mass spectrometry (ICP-MS) ensures accurate calcium content measurement. Purity is further validated via nuclear magnetic resonance (NMR) to detect organic impurities and differential scanning calorimetry (DSC) to identify phase transitions .
Q. How does the chain length of the carboxylate anion influence the solubility of calcium carboxylates like this compound?
Shorter-chain carboxylates (e.g., calcium acetate) generally exhibit higher solubility due to reduced hydrophobicity. This compound (C14) has a lower solubility product (Ksp) compared to longer-chain analogs like calcium oleate (C18:1), despite the latter’s unsaturation. This apparent contradiction arises because oleate’s double bond enhances solubility via steric effects, offsetting chain-length trends. Solubility is calculated using the ion activity product (IAP) and Ksp, as defined in Eq. (4) of Sarac et al. .
Advanced Research Questions
Q. How can the precipitation kinetics of this compound be modeled in reactive transport simulations?
A kinetic approach is adopted, integrating saturation ratios (Ω = IAP/Ksp) and rate constants for precipitation/dissolution. For example, Sarac et al. derived rate equations using batch experiments under varying Ca²⁺ and myristate concentrations. Python-based optimization algorithms can fit experimental data to adjust kinetic parameters (e.g., rate constant k and reaction order p), as demonstrated in pH-dependent studies .
Q. What experimental approaches resolve contradictions in solubility product values under varying pH conditions?
Contradictions arise from competing interactions (e.g., micellization or acid association) at high pH. To address this, equilibrium experiments should be conducted at pH 6–8 (relevant to carbonate reservoirs) using controlled ionic strength buffers. A least-squares optimization algorithm can reconcile discrepancies by simultaneously fitting Ksp, partition constants, and kinetic parameters to low-pH data, avoiding high-pH regimes where non-ideal behaviors dominate .
Q. How to design experiments to study competitive interactions affecting this compound precipitation in mixed-ligand systems?
Use a factorial design to vary concentrations of competing ions (e.g., Mg²⁺, SO₄²⁻) and ligands (e.g., oleate, stearate). Monitor precipitation via turbidimetry and characterize solids with XRD/FTIR. For example, Hutin et al. compared this compound with oleate, revealing that unsaturation in oleate increases solubility despite longer chain length. Include controls with EDTA to chelate Ca²⁺ and validate ligand-specific effects.
Methodological Considerations
- Reproducibility : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to document experimental details, including buffer compositions, instrument calibration, and raw data deposition .
- Data Interpretation : Use ion activity coefficients (e.g., Davies equation) to correct IAP calculations in high-ionic-strength solutions .
- Contradiction Analysis : Cross-validate results with multiple techniques (e.g., ICP-MS for Ca²⁺, HPLC for myristate) to isolate experimental artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
